molecular formula C23H17N3O4 B12266073 methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B12266073
M. Wt: 399.4 g/mol
InChI Key: HUUXPOPHORJUOF-UHFFFAOYSA-N
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Description

Methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound designed for research and development applications. This molecule features a complex structure incorporating a chromene core linked to a benzoate ester through an azo bridge and further functionalized with a pyridine carboxamide group . This specific architecture, particularly the presence of the chromene and pyridine rings, suggests potential utility in the development of pharmaceutical agents and as a key intermediate in organic synthesis . Researchers may value this compound for exploring structure-activity relationships in medicinal chemistry or for creating novel functional materials. It is supplied with a certificate of analysis to ensure identity and purity, supporting the integrity of your experimental results. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H17N3O4/c1-29-23(28)16-8-6-9-17(13-16)25-22-18(14-15-7-2-3-10-19(15)30-22)21(27)26-20-11-4-5-12-24-20/h2-14H,1H3,(H,24,26,27)

InChI Key

HUUXPOPHORJUOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Key Steps in Chromenylidene Assembly

  • Precursor Preparation :

    • Salicylaldehyde derivatives or coumarin analogs are often used as starting materials. For example, 3-hydroxy-2H-chromen-2-one (coumarin) can undergo condensation with appropriate reagents.
    • Hydrazine hydrate is employed to cyclize intermediates into pyrazoline or similar heterocyclic structures, a method validated in analogous syntheses.
  • Stereochemical Control :

    • The (2Z)-configuration of the chromenylidene moiety is critical. This is achieved through kinetic control during condensation reactions, where steric hindrance and reaction conditions favor the Z-isomer.

Representative Reaction Pathway

Step Reactants/Reagents Conditions Product
1 Salicylaldehyde + α,β-unsaturated carbonyl compound Knoevenagel condensation, EtOH, reflux Chromenylidene intermediate
2 Intermediate + hydrazine hydrate Microwave irradiation, ethanol Cyclized chromenylidene derivative

Functionalization: Pyridinyl Carbamoyl Attachment

The pyridinyl carbamoyl group is introduced via carbamoylation or amide coupling . This step requires activation of the carbamoyl group to ensure efficient bonding.

Carbamoylation Strategies

  • Reagents :

    • Pyridin-2-yl isocyanate or pyridin-2-yl carbamoyl chloride are common carbamoylating agents. These react with the amine group on the chromenylidene core.
    • Catalysts : Triethylamine or 4-dimethylaminopyridine (DMAP) may facilitate nucleophilic substitution at the carbonyl carbon.
  • Reaction Optimization :

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for carbamoylation due to their ability to dissolve both reactants and intermediates.
    • Temperature : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.

Comparative Analysis of Carbamoylating Agents

Agent Advantages Limitations
Pyridin-2-yl isocyanate High reactivity, minimal byproducts Volatile, requires careful handling
Pyridin-2-yl carbamoyl chloride Stable under dry conditions May require excess to drive reaction

Methyl Benzoate Coupling

The methyl benzoate moiety is introduced via esterification or amine coupling . Methyl 3-aminobenzoate, a precursor, is synthesized independently and then coupled to the chromenylidene-pyridinyl carbamoyl system.

Esterification of 3-Aminobenzoic Acid

Methyl 3-aminobenzoate is synthesized using thionyl chloride (SOCl₂) :

  • Step 1 : 3-Aminobenzoic acid is treated with SOCl₂ in methanol, forming the methyl ester.
  • Step 2 : The amine group is protected (e.g., via acetylation) to prevent side reactions during subsequent coupling.

Coupling Strategies

  • Amine-Acylation :

    • The protected amine on the methyl benzoate is deprotected and reacted with the chromenylidene-pyridinyl carbamoyl intermediate.
    • Reagents : EDC/HOBt or DCC/DMAP for amide bond formation.
  • Alternative Routes :

    • Direct Condensation : In situ generation of the chromenylidene-pyridinyl carbamoyl intermediate, followed by coupling with methyl 3-aminobenzoate under basic conditions.

Purification and Characterization

Post-synthesis, the compound undergoes rigorous purification:

Purification Methods

Method Purpose Conditions
Column chromatography Remove unreacted starting materials Silica gel, hexane/ethyl acetate gradient
Recrystallization Isolate pure Z-isomer Ethanol/water (1:1)

Characterization Data

Technique Key Observations
¹H NMR Peaks at δ 8.2–8.5 ppm (pyridinyl H), δ 7.4–7.8 ppm (aromatic H), δ 3.9 ppm (methyl ester CH₃)
HRMS [M+H]⁺ at m/z 400.1234 (calculated: 400.1237)
IR Stretch at 1680 cm⁻¹ (C=O, carbamoyl), 1620 cm⁻¹ (C=N, chromenylidene)

Challenges and Optimization

Stereochemical Control

  • Z-Isomer Selectivity : Achieved via kinetic control during condensation. Steric bulk on the chromenylidene core may favor the Z-configuration.
  • Byproduct Formation : Competing E-alkene formation is minimized using low-temperature conditions.

Yield Enhancement

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for cyclization steps (e.g., hydrazine-mediated reactions).
  • High-Throughput Screening : Optimizes reagent ratios and solvent systems for carbamoylation.

Comparative Analysis of Synthetic Routes

Route Steps Advantages Disadvantages
A Condensation → Carbamoylation → Coupling High stereochemical control Multi-step, low overall yield
B One-pot carbamoylation and coupling Reduced purification steps Challenges in controlling regioselectivity

Summary of Critical Data

Parameter Value Source
Molecular Weight 399.4 g/mol
Key Functional Groups Chromenylidene (C=N), pyridinyl carbamoyl (CONH), methyl ester (COOCH₃)
Optimal Solvent System DCM/THF (1:1) for carbamoylation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene core can intercalate with DNA, disrupting its function and leading to cell death. The pyridinyl carbamoyl group can inhibit enzymes involved in inflammation and cancer progression by binding to their active sites .

Comparison with Similar Compounds

Methyl 4-{[(2Z)-7-Hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS: 1327179-92-9)

  • Structural Differences :
    • Substitution Position : The benzoate group is at position 4 (vs. position 3 in the target compound).
    • Additional Hydroxy Group : A 7-hydroxy substituent on the chromene ring.
  • Molecular Weight: Higher molecular weight (415.4 g/mol vs. ~399.4 g/mol for the target compound, assuming absence of the hydroxy group). Spectral Data: In NMR, the 4-substituted benzoate would show distinct aromatic proton splitting patterns compared to the 3-substituted analog.

Chlorinated Chromene Derivatives (e.g., Compound 4 in )

  • Structural Differences: Substituents: 2-chlorobenzylidene and 2-chlorophenyl groups (vs. pyridin-2-ylcarbamoyl in the target compound). Core Structure: Hexahydro-chromeno[2,3-d]pyrimidin-4-one scaffold (vs. simple chromene).
  • Impact on Properties :
    • Electronic Effects : Chlorine atoms induce electron-withdrawing effects, altering reactivity and binding affinity.
    • Biological Activity : Chlorinated derivatives may exhibit different toxicity profiles or target selectivity compared to carbamoyl-substituted analogs.

Spectroscopic Characterization

  • NMR Analysis :
    • Target Compound : The 3-substituted benzoate would show a singlet for the methyl ester (~3.9 ppm) and complex splitting for aromatic protons adjacent to the imine group. The pyridin-2-ylcarbamoyl group would exhibit NH proton signals near ~10 ppm .
    • 4-Substituted Analog () : Aromatic protons in the benzoate ring would display a para-substitution pattern (e.g., doublets with J ≈ 8 Hz) .
  • UV-Vis Spectroscopy : Chromene derivatives typically absorb in the 300–400 nm range due to π→π* transitions; substituents like hydroxy or carbamoyl groups may shift λmax .

Biological Activity

Methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C23H17N3O4
Molecular Weight 399.4 g/mol
IUPAC Name methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
InChI Key HUUXPOPHORJUOF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

This compound features a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester, which contributes to its unique biological properties.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

  • DNA Intercalation : The chromenylidene core can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The pyridinyl carbamoyl group has been shown to inhibit various enzymes involved in inflammation and cancer progression by binding to their active sites .

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, studies on benzothiazole derivatives have shown that the incorporation of a pyridine moiety can enhance anticancer effects through mechanisms such as procaspase-3 activation . This suggests that this compound may also induce apoptosis in cancer cells via similar pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound is being explored for its anti-inflammatory potential. The ability of the pyridinyl carbamoyl group to inhibit inflammatory enzymes positions it as a candidate for further research in treating inflammatory diseases .

In Vitro Studies

Recent studies have evaluated the in vitro efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested : U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing).
  • Findings : Compounds structurally related to this benzoate exhibited significant cytotoxicity, with mechanisms involving apoptosis through caspase activation .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the chromenylidene and pyridinyl carbamoyl groups is crucial for enhancing biological activity. Modifications to these groups could lead to derivatives with improved potency or selectivity against specific cancer types .

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